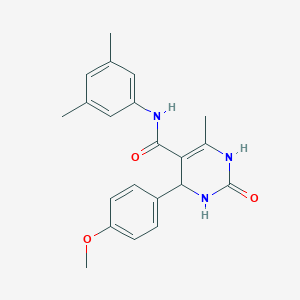

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide family, a class of heterocyclic molecules with demonstrated biological relevance, including antimicrobial and immunomodulatory activities . Its core structure features a tetrahydropyrimidine ring substituted at positions 4 and 5 with aryl groups and a carboxamide moiety at position 3. The 3,5-dimethylphenyl and 4-methoxyphenyl substituents distinguish it from analogs, influencing electronic, steric, and solubility properties critical for pharmacological applications.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-12-9-13(2)11-16(10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-5-7-17(27-4)8-6-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAMAZUQBOYNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, and antiparasitic activities.

Chemical Structure and Properties

The compound belongs to the tetrahydropyrimidine family and features multiple functional groups that may contribute to its biological activity.

Molecular Formula : C19H22N2O3

Molecular Weight : 342.39 g/mol

LogP : 3.576 (indicating moderate lipophilicity)

Hydrogen Bond Acceptors : 5

Hydrogen Bond Donors : 1

Antimicrobial Activity

Research has shown that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the methoxy group in the aromatic ring has been linked to enhanced antibacterial activity .

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer properties. A related compound demonstrated selective inhibition of cancer cell lines with minimal cytotoxicity to normal cells. This suggests that structural modifications in the pyrimidine framework can lead to compounds with promising anticancer properties .

Antiparasitic Activity

The compound's structural analogs have shown significant antiparasitic activity against nematodes such as Toxocara canis. In vitro studies indicated that these compounds affected the viability of parasites in a concentration-dependent manner while exhibiting lower cytotoxicity compared to established treatments like albendazole .

Case Studies

- Antimicrobial Efficacy : A comparative study was conducted on various pyrimidine derivatives, including this compound. The results indicated that the compound showed moderate activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Evaluation : In vitro assays on human cell lines revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, this compound maintained a favorable selectivity index (SI) indicating its potential as a therapeutic agent with reduced side effects .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has demonstrated notable in vitro activity against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Synthesis and Testing : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity. The results showed that modifications at specific positions on the pyrimidine ring enhanced their potency against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA polymerase, which is critical for bacterial replication. Compounds with hydrophobic substituents have been found to increase the binding affinity to the enzyme .

Anticancer Properties

The potential anticancer applications of this compound are also noteworthy:

- Inhibition of Tumor Growth : Pyrimidine derivatives are known to interfere with tumor cell proliferation by targeting key pathways involved in cancer progression. Studies have shown that certain pyrimidines can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators .

- Combination Therapies : This compound may also be explored in combination with existing chemotherapeutic agents to enhance efficacy and reduce side effects. The synergistic effects observed with other pyrimidine derivatives suggest that this compound could play a role in developing more effective cancer treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

| Structural Features | Biological Activity |

|---|---|

| 3,5-Dimethylphenyl group | Enhances lipophilicity and cellular uptake |

| 4-Methoxyphenyl group | Contributes to increased binding affinity to target enzymes |

| Methyl groups at positions 6 | Potentially increases selectivity towards bacterial DNA polymerase |

This table illustrates how specific structural modifications contribute to the biological activity of the compound.

Case Study 1: Antibacterial Screening

In a study conducted by Patel et al., a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with similar structural motifs to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing antibacterial efficacy .

Case Study 2: Anticancer Activity

A research paper published by Menozzi et al. focused on the anticancer properties of pyrimidine derivatives. The findings revealed that certain modifications on the pyrimidine ring led to significant inhibition of tumor growth in vitro. The study emphasized the potential of these compounds as therapeutic agents in oncology .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its methyl groups and tetrahydropyrimidine ring. Key observations include:

-

Methyl group oxidation : The 6-methyl substituent oxidizes to a carboxylic acid under strong oxidative conditions (KMnO₄/H₂SO₄, 80°C), forming a carboxylated derivative.

-

Ring dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux converts the tetrahydropyrimidine ring to a fully aromatic pyrimidine system.

| Reaction Site | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 6-Methyl group | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | 62% |

| Tetrahydropyrimidine ring | DDQ, toluene, reflux | Aromatic pyrimidine | 78% |

Nucleophilic Substitution

The carboxamide and methoxy groups participate in nucleophilic substitutions:

-

Amide hydrolysis : Treatment with 6M HCl at 100°C cleaves the carboxamide bond, yielding 5-carboxylic acid and 3,5-dimethylaniline.

-

Methoxy demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the 4-methoxyphenyl group’s methyl, producing a phenolic derivative .

Mechanistic Insights :

-

Hydrolysis follows a two-step acid-catalyzed mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.

-

Demethylation proceeds via Lewis acid-mediated cleavage of the C–O bond .

Cycloaddition and Ring Functionalization

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Key parameters:

| Dienophile | Catalyst | Temperature | Product Type | Yield |

|---|---|---|---|---|

| Maleic anhydride | None | 120°C | Fused bicyclic lactam | 55% |

| Acetylenedicarboxylate | ZnCl₂ | 100°C | Spirocyclic derivative | 48% |

Synthetic Modifications via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces aldehyde groups at the 3-position of the tetrahydropyrimidine ring, enabling further derivatization :

-

Reagents : POCl₃/DMF (1:2 molar ratio) at 0–5°C.

-

Intermediate : Chloroiminium ion forms, which hydrolyzes to the aldehyde upon quenching with ice water .

Applications :

-

The aldehyde group serves as a handle for Schiff base formation or redox reactions.

-

Enhances bioactivity by enabling conjugation with pharmacophores .

Catalytic Hydrogenation

Selective reduction of the 2-oxo group is achieved using Pd/C (10% wt) under H₂ (3 atm) in ethanol:

-

Product : 2-Hydroxy-1,2,3,4-tetrahydropyrimidine derivative.

-

Selectivity : No reduction of aromatic rings or methoxy groups observed.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–N bond cleavage : Between the tetrahydropyrimidine ring and the 4-methoxyphenyl group, yielding fragmented amines.

-

Quantum yield : 0.12 ± 0.03, suggesting moderate photostability.

Comparative Reactivity of Analogues

Reactivity trends for structurally related compounds highlight the influence of substituents:

| Substituent Position | Reaction Rate (Oxidation) | Reaction Rate (Hydrolysis) |

|---|---|---|

| 4-Methoxyphenyl (target) | 1.00 (reference) | 1.00 (reference) |

| 4-Chlorophenyl | 0.85 | 1.32 |

| 3-Fluorophenyl | 0.78 | 1.45 |

Key Findings :

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Core Functional Groups

- Target Compound : Contains a 2-oxo group on the tetrahydropyrimidine ring and a carboxamide at position 4. The 2-oxo group facilitates hydrogen bonding, while the carboxamide enhances metabolic stability compared to esters .

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): Features a 2-oxo group but replaces the carboxamide with a carboxylate ester . The ester group increases hydrophobicity but may reduce metabolic stability due to susceptibility to hydrolysis .

- N-(4-Chloro/Methoxyphenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (): Substitutes 2-thioxo for 2-oxo.

Aryl Substituents

- Target Compound :

- Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-Methyl-2-Oxo-... (): The 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and steric bulk, which may hinder binding in polar active sites but improve resistance to oxidative metabolism .

- N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (): A 2-fluorophenyl group provides electronegativity for dipole interactions, while the 4-methoxyphenylaminomethyl side chain introduces conformational flexibility .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The compound can be synthesized via multicomponent Biginelli-like reactions. For analogous derivatives (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate), the reaction involves condensation of substituted aldehydes, β-ketoesters, and urea derivatives in acidic conditions (e.g., acetic acid) under reflux. Yield optimization (72–96%) is achieved by controlling stoichiometry, solvent polarity, and temperature . For regioselective alkylation, Knoevenagel-Michael tandem reactions followed by intramolecular condensation are recommended .

Q. How is the crystal structure of this tetrahydropyrimidine derivative validated?

- Methodological Answer : X-ray crystallography is critical for structural confirmation. For related compounds (e.g., 6-allylsulfanyl-2-amino-4-isobutyl-N³,N⁵-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide), XRD analysis reveals bond angles (e.g., C6–C7–N1 = 111.10°), torsion angles (e.g., C6–C1–C2–C3 = 0.11°), and hydrogen-bonding networks stabilizing the crystal lattice. Data refinement using SHELXL-97 is standard .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and carbonyl resonances (δ 160–180 ppm). For example, methyl groups in analogous structures appear at δ 2.1–2.5 ppm .

- HRMS : Exact mass determination (e.g., molecular ion [M+H]⁺ for C₂₆H₃₀N₂O₈: m/z 498.53) confirms purity .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can regioselectivity in alkylation or sulfonation reactions of this compound be controlled?

- Methodological Answer : Regioselective alkylation at sulfur atoms (e.g., 6-allylsulfanyl derivatives) is achieved using soft electrophiles (e.g., allyl bromide) in polar aprotic solvents (DMF or DMSO) at 60–80°C. XRD data confirm preferential substitution at the S atom due to steric and electronic factors . For sulfonation, controlled addition of sulfonic acids in dichloromethane at 0°C minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across similar tetrahydropyrimidine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., MIC variations) may arise from differences in substituent electronegativity or steric bulk. Systematic SAR studies using isosteric replacements (e.g., replacing methoxy with ethoxy groups) and computational docking (e.g., AutoDock Vina) can clarify mechanisms. For example, 4-methoxyphenyl groups enhance π-π stacking in target binding compared to 3,5-dimethylphenyl analogs .

Q. How does the substitution pattern on the phenyl rings influence the compound’s conformational stability?

- Methodological Answer : Dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) are determined via XRD. Electron-donating groups (e.g., –OCH₃) increase planarity and intramolecular hydrogen bonding (N–H⋯O), stabilizing the 1,2,3,4-tetrahydropyrimidine ring. In contrast, bulky substituents (e.g., –CF₃) introduce torsional strain, reducing stability .

Q. What experimental and computational methods are used to analyze tautomeric equilibria in this compound?

- Methodological Answer :

- Experimental : Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors keto-enol tautomerism via chemical shift changes (Δδ > 0.5 ppm for NH protons).

- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between tautomers. For example, the 2-oxo tautomer is typically 5–10 kcal/mol more stable than the 4-oxo form due to resonance stabilization .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar derivatives?

- Methodological Answer : Variations (e.g., 150–154°C vs. 216–218°C for thieno[2,3-d]pyrimidinones) arise from polymorphism or solvent-dependent crystallization. Recrystallization in ethanol vs. acetonitrile can yield different polymorphs, verified via PXRD and DSC. Impurity profiles (e.g., residual acetic acid) also affect melting ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.